
N,N'-bis-(2-carbamic acid tert-butyl ester-4-nitrophenyl)-2,2-dimethylmalonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N,N’-bis-(2-carbamic acid tert-butyl ester-4-nitrophenyl)-2,2-dimethylmalonamide” is a complex organic compound that belongs to the class of malonamide derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, featuring multiple functional groups, makes it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N,N’-bis-(2-carbamic acid tert-butyl ester-4-nitrophenyl)-2,2-dimethylmalonamide” typically involves multi-step organic reactions. The starting materials often include 2,2-dimethylmalonic acid, tert-butyl carbamate, and 4-nitrophenyl isocyanate. The reaction conditions may involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine. The reaction is usually carried out under controlled temperature and pressure to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and reactant concentrations is common. Purification techniques such as recrystallization, chromatography, or distillation are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
“N,N’-bis-(2-carbamic acid tert-butyl ester-4-nitrophenyl)-2,2-dimethylmalonamide” can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions include amines, carboxylic acids, and substituted aromatic compounds. The specific products depend on the reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, “N,N’-bis-(2-carbamic acid tert-butyl ester-4-nitrophenyl)-2,2-dimethylmalonamide” is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme-substrate interactions or as a precursor for the synthesis of biologically active molecules. Its ability to interact with biological macromolecules makes it a useful tool in biochemical studies.
Medicine
In medicinal chemistry, derivatives of this compound may be explored for their potential therapeutic properties. The presence of multiple functional groups allows for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor agonists.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, or advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.
Wirkmechanismus
The mechanism of action of “N,N’-bis-(2-carbamic acid tert-butyl ester-4-nitrophenyl)-2,2-dimethylmalonamide” depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to “N,N’-bis-(2-carbamic acid tert-butyl ester-4-nitrophenyl)-2,2-dimethylmalonamide” include other malonamide derivatives, such as:
- N,N’-bis-(2-carbamic acid tert-butyl ester-4-nitrophenyl)-malonamide
- N,N’-bis-(2-carbamic acid tert-butyl ester-4-nitrophenyl)-2,2-dimethylsuccinimide
- N,N’-bis-(2-carbamic acid tert-butyl ester-4-nitrophenyl)-2,2-dimethylglutarimide
Uniqueness
The uniqueness of “N,N’-bis-(2-carbamic acid tert-butyl ester-4-nitrophenyl)-2,2-dimethylmalonamide” lies in its specific combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C27H34N6O10 |
|---|---|
Molekulargewicht |
602.6 g/mol |
IUPAC-Name |
tert-butyl N-[2-[[2,2-dimethyl-3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-nitroanilino]-3-oxopropanoyl]amino]-5-nitrophenyl]carbamate |
InChI |
InChI=1S/C27H34N6O10/c1-25(2,3)42-23(36)30-19-13-15(32(38)39)9-11-17(19)28-21(34)27(7,8)22(35)29-18-12-10-16(33(40)41)14-20(18)31-24(37)43-26(4,5)6/h9-14H,1-8H3,(H,28,34)(H,29,35)(H,30,36)(H,31,37) |
InChI-Schlüssel |
ZNTOMRIMWGQDLJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(C)(C)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14803304.png)

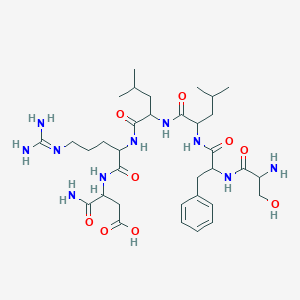
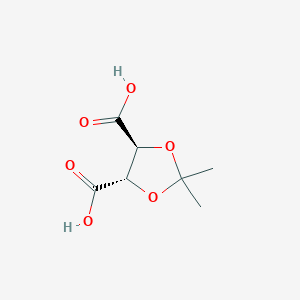
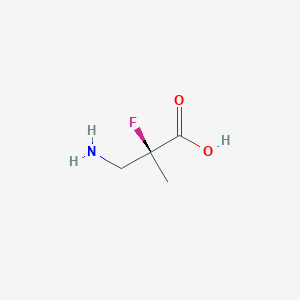

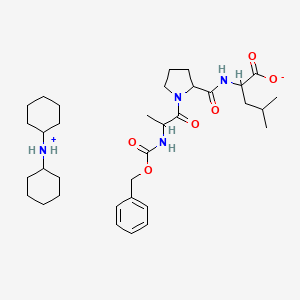
![4-[2-(dicyclopropylmethylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B14803340.png)
![[(4R)-3-benzoyloxy-4-chloro-5-(2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B14803349.png)
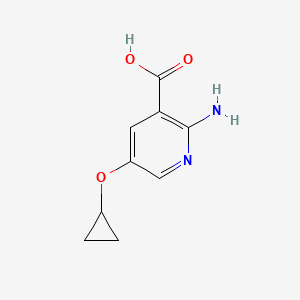
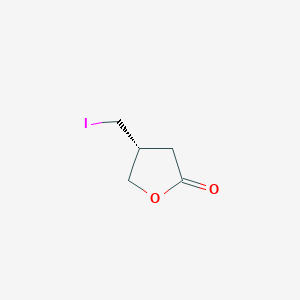
![[2-[1-[1-[(2R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,5-difluorophenyl)-2-hydroxybutyl]-1,2,4-triazol-4-ium-4-yl]ethoxycarbonyl-methylamino]pyridin-3-yl]methyl 2-(methylamino)acetate;hydrogen sulfate](/img/structure/B14803370.png)
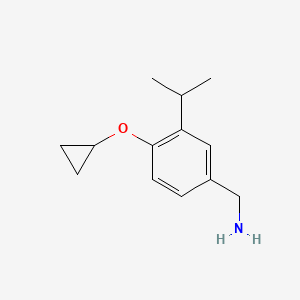
![N'-[(E)-3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoyl]-2,2-dimethylpropanehydrazide](/img/structure/B14803400.png)
